molecular formula C15H25N3O B12930787 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- CAS No. 5874-68-0

4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro-

Cat. No.: B12930787
CAS No.: 5874-68-0
M. Wt: 263.38 g/mol
InChI Key: FVWPCFUMJSDNDV-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one typically involves the reaction of cyclohexylamine with an appropriate imidazole precursor. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Cyclohexylation: The imidazole ring is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Cyclohexyl Substitution: Further substitution reactions can be carried out to introduce the cyclohexyl group at the desired position on the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazole compounds with different functional groups.

Scientific Research Applications

1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-2-(cyclohexylamino)-1H-imidazole: Similar structure but lacks the ketone group.

    2-cyclohexyl-1H-imidazole-5(4H)-one: Similar structure but lacks the cyclohexylamino group.

    1-cyclohexyl-2-(methylamino)-1H-imidazol-5(4H)-one: Similar structure but with a methylamino group instead of a cyclohexylamino group.

Uniqueness

1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one is unique due to the presence of both cyclohexyl and cyclohexylamino groups attached to the imidazole ring

Properties

CAS No.

5874-68-0

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-cyclohexyl-2-(cyclohexylamino)-4H-imidazol-5-one

InChI

InChI=1S/C15H25N3O/c19-14-11-16-15(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17)

InChI Key

FVWPCFUMJSDNDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NCC(=O)N2C3CCCCC3

Origin of Product

United States

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